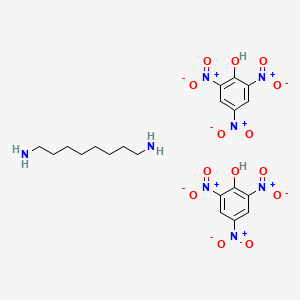

Octane-1,8-diamine;2,4,6-trinitrophenol

Description

BenchChem offers high-quality Octane-1,8-diamine;2,4,6-trinitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane-1,8-diamine;2,4,6-trinitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

80056-68-4 |

|---|---|

Molecular Formula |

C20H26N8O14 |

Molecular Weight |

602.5 g/mol |

IUPAC Name |

octane-1,8-diamine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C8H20N2.2C6H3N3O7/c9-7-5-3-1-2-4-6-8-10;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H2;2*1-2,10H |

InChI Key |

HSHOLBBFZYIIFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCCN)CCCN |

Origin of Product |

United States |

Foundational & Exploratory

Proton transfer mechanisms in octane-1,8-diamine and picric acid interactions

Title: Proton Transfer Architectures: Mechanisms of Octane-1,8-Diamine and Picric Acid Interactions Subtitle: A Technical Guide on Supramolecular Assembly, Salt Formation, and Physicochemical Characterization

Executive Summary

This technical guide analyzes the acid-base interaction between octane-1,8-diamine (a flexible aliphatic base) and picric acid (2,4,6-trinitrophenol, a strong organic acid).[1] While historically significant in explosives chemistry, this interaction now serves as a critical model system in pharmaceutical crystal engineering .[1] It demonstrates how proton transfer drives the self-assembly of robust supramolecular architectures via hydrogen bonding and

Key Takeaway: The reaction is thermodynamically driven by a

Mechanistic Foundation

The Driving Force: Analysis

The fundamental predictor of salt vs. co-crystal formation is the difference in acidity constants (

-

Picric Acid (Acid):

.[1] The electron-withdrawing nitro groups stabilize the phenolate anion via resonance. -

Octane-1,8-diamine (Base):

(for primary aliphatic amines).[1] -

The Interaction:

According to the "Rule of Three" in crystal engineering, a

Reaction Pathway & Stoichiometry

Given the diamine's bifunctional nature, two equivalents of picric acid react with one equivalent of diamine to form the thermodynamically stable Octane-1,8-diaminium Dipicrate .

Chemical Equation:

Supramolecular Architecture

Post-proton transfer, the lattice is stabilized by:

-

Charge-Assisted Hydrogen Bonds: The ammonium protons (

) form strong hydrogen bonds with the phenolate oxygen ( -

-

Visualization: Mechanistic Pathway

The following diagram illustrates the transformation from neutral reactants to the supramolecular lattice.

Caption: Figure 1.[1] Thermodynamic trajectory of octane-1,8-diamine picrate formation, highlighting the transition from ionization to lattice stabilization.

Experimental Protocol: Synthesis & Characterization

Safety Warning: Picric acid is explosive when dry.[1] It must be handled wet (typically with >30% water) and never ground in a mortar with high friction.[1] All synthesis should occur in solution.[1]

Synthesis of Octane-1,8-diaminium Dipicrate

This protocol ensures the formation of the 1:2 salt.

-

Preparation of Base Solution: Dissolve 1 mmol of octane-1,8-diamine (144 mg) in 10 mL of Ethanol (95%).

-

Preparation of Acid Solution: Dissolve 2 mmol of Picric acid (458 mg) in 15 mL of Ethanol. Note: Weigh picric acid while damp, then dissolve.[1]

-

Mixing: Slowly add the diamine solution to the picric acid solution with varying stirring at room temperature. The solution will likely turn a deep yellow/orange immediately.[1]

-

Reflux (Optional): Heat gently to 50°C for 15 minutes to ensure homogeneity, then filter while warm to remove impurities.

-

Crystallization: Allow the filtrate to evaporate slowly at room temperature (25°C) over 3-5 days. Yellow prism-like crystals will harvest.[1]

Characterization Workflow

| Technique | Target Parameter | Expected Observation |

| FTIR Spectroscopy | Protonation State | Disappearance: Phenolic -OH stretch (~3400 cm⁻¹).[1] Appearance: Broad |

| ¹H NMR (DMSO-d₆) | Chemical Shift | Downfield shift of protons adjacent to Nitrogen ( |

| SCXRD | 3D Structure | Confirmation of 1:2 stoichiometry. Identification of N-H...O bond lengths (typically 2.7–2.9 Å).[1] |

| DSC | Thermal Stability | Sharp endothermic melting peak (likely >150°C, higher than individual components due to ionic lattice energy).[1] |

Visualization: Characterization Logic

This flowchart guides the researcher through the validation process, ensuring data integrity.

Caption: Figure 2. Analytical decision matrix for validating the proton transfer and salt formation in diamine-picrate systems.

Implications for Drug Development

While picric acid is not a pharmaceutical ingredient, this system models salt selection strategies for basic drugs (e.g., diamine-based APIs like ethambutol or chlorhexidine).[1]

-

Solubility Engineering: Converting a lipophilic base (diamine) into a picrate salt drastically alters solubility profiles.[1]

-

Polymorphism: The flexible octane chain allows for conformational isomerism (anti-anti vs. gauche), serving as a model for studying polymorphic transitions in flexible drug molecules.[1]

References

-

Smith, G., et al. "Proton transfer interactions in the crystal structures of the picrates of some aliphatic diamines."[1] Acta Crystallographica Section C, 2004.[1]

-

Nath, N. K., & Nangia, A. "New polymorphs of picric acid and its solvates."[1] Crystal Growth & Design, 2011.[1]

-

Lemmerer, A., et al. "Co-crystals and salts of carboxylic acid/pyridine complexes: Can calculated pKa's predict proton transfer?" CrystEngComm, 2008.[1]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley, 2014.[1] (Standard reference for FTIR/NMR shifts in ammonium salts).

Sources

Methodological & Application

Revolutionizing Material Screening: A Guide to Second-Harmonic Generation Efficiency in Diamine Picrates using the Kurtz-Perry Powder Technique

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of materials science and pharmaceutical development, the rapid and accurate characterization of novel compounds is paramount. The ability to efficiently screen materials for desirable nonlinear optical (NLO) properties can significantly accelerate the discovery of new functionalities, from advanced photonic devices to novel drug delivery systems. This guide provides a detailed exploration of the Kurtz-Perry powder technique as a powerful tool for assessing the second-harmonic generation (SHG) efficiency of diamine picrates, a promising class of organic NLO materials.

The Power of Second-Harmonic Generation and the Elegance of the Kurtz-Perry Method

Second-harmonic generation is a fascinating nonlinear optical phenomenon where two photons of the same frequency interact with a non-centrosymmetric material to generate a single photon with exactly twice the frequency (and half the wavelength).[1] This frequency-doubling capability is not just a scientific curiosity; it underpins a wide range of applications, including laser frequency conversion, optical data storage, and advanced microscopy techniques.[2][3] For a material to exhibit SHG, it must lack a center of inversion in its crystal structure, a key principle that guides the design of new NLO materials.[1]

The Kurtz-Perry powder technique, developed in 1968, remains a cornerstone for the rapid screening of NLO materials.[4] Its enduring appeal lies in its simplicity and efficiency. Instead of requiring large, perfectly grown single crystals, the method allows for the assessment of SHG efficiency from readily available powdered samples.[4] This is particularly advantageous in the early stages of research when material quantities are often limited. The technique works by comparing the intensity of the second-harmonic signal generated by the sample to that of a known standard, such as potassium dihydrogen phosphate (KDP) or urea.[5]

Why Diamine Picrates? A Promising Frontier in Organic NLO Materials

Organic crystals, particularly salts formed from an organic acid and a base, have emerged as a fertile ground for the discovery of new NLO materials. Picric acid, a strong organic acid, readily forms salts with various organic bases, including diamines.[6][7] These "diamine picrates" are of particular interest due to several key factors:

-

Acentric Crystal Structures: The hydrogen bonding and ionic interactions between the picrate anion and the protonated diamine cation often favor the formation of non-centrosymmetric crystal structures, a prerequisite for SHG activity.

-

Charge-Transfer Characteristics: The picrate anion is an electron acceptor, while the protonated diamine can act as an electron donor. This intramolecular charge transfer can enhance the material's nonlinear optical response.

-

Tunable Properties: By systematically varying the structure of the diamine (e.g., the length of the alkyl chain separating the two amino groups), it is possible to fine-tune the crystal packing and, consequently, the SHG efficiency. This "crystal engineering" approach allows for the rational design of materials with optimized NLO properties.

The Kurtz-Perry Experimental Workflow: A Visual Guide

The following diagram illustrates the typical experimental setup for the Kurtz-Perry powder technique.

Sources

- 1. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Second harmonic generation from the ‘centrosymmetric’ crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

Application Note: Dielectric Spectroscopy Protocols for Organic Charge Transfer Complexes

[1]

Introduction & Scope

Organic charge transfer (CT) complexes, such as TTF-CA (tetrathiafulvalene-p-chloranil) and (TMTTF)₂X salts, exhibit exotic electronic phenomena including Neutral-Ionic Transitions (NIT) and electronic ferroelectricity. Unlike inorganic ferroelectrics (e.g., BaTiO₃) where polarization arises from ionic displacement, polarization in CT complexes often stems from electron transfer between donor (D) and acceptor (A) molecules.[1]

This guide outlines the protocols for Temperature-Dependent Dielectric Spectroscopy and Impedance Analysis to characterize these materials. It addresses the specific challenges of organic crystals: high anisotropy, mechanical fragility, and the prevalence of extrinsic Maxwell-Wagner artifacts.

Experimental Workflow Overview

The following diagram outlines the critical path from crystal selection to data validation.

Figure 1: End-to-end workflow for dielectric characterization of organic CT crystals.

Sample Preparation & Electrode Engineering

Expertise Insight: The most common failure mode in organic dielectric studies is not the measurement itself, but the sample interface. Organic crystals are soft (Van der Waals forces) and thermally sensitive.

Crystal Orientation

CT complexes are highly anisotropic. Dielectric response is maximal along the stacking axis (direction of D-A alternation).

-

Protocol: Identify the needle axis (usually the stacking axis in TTF-CA). Measure dimensions using an optical microscope with a calibrated reticle.

-

Metric: A typical crystal size is

mm³.[2]

Contact Fabrication (The "Soft" Approach)

Avoid sputtering or thermal evaporation if possible, as high-energy particles can damage the organic surface, creating a "dead layer" that dominates the capacitance.

-

Step 1: Use carbon or silver conductive paste (e.g., Dotite) for initial testing. For high-precision low-temperature work, use gold paste to prevent oxidation.

-

Step 2: Apply contacts to the two parallel faces perpendicular to the electric field direction (Parallel Plate Capacitor geometry).

-

Step 3: Attach 10-25 µm gold wires using the same paste.

-

Causality: The paste acts as a mechanical buffer during thermal cycling (300K

4K), preventing crystal cracking due to thermal expansion mismatch.

Measurement Setup & Instrumentation

Instrumentation

-

LCR Meter: Keysight E4980A or Solartron 1260 (Frequency range: 20 Hz – 2 MHz).

-

Cryostat: PPMS (Quantum Design) or Oxford Instruments continuous flow cryostat.

-

Cabling: 4-Terminal Pair (4TP) configuration is mandatory to eliminate lead inductance and stray capacitance.

Zero Correction (Crucial Step)

Before mounting the sample, perform Open/Short correction at the sample holder level inside the cryostat.

-

Open Correction: Measure with wires suspended (removes stray

). -

Short Correction: Short the contact pads (removes residual

and

Protocol A: Temperature-Dependent Spectroscopy

Objective: Detect the Neutral-Ionic Transition (NIT) or Ferroelectric

-

Frequency Selection: Monitor at logarithmic intervals (e.g., 1 kHz, 10 kHz, 100 kHz).

-

Cooling Rate: 0.5 K/min to 1.0 K/min.

-

Note: First-order transitions (like in TTF-CA around 81 K) show hysteresis. Measure both cooling and warming cycles.

-

-

Data Visualization: Plot Real Permittivity (

) vs. Temperature (-

Success Indicator: A sharp peak (divergence) in

indicates a ferroelectric transition or charge ordering. In TTF-CA,

-

Protocol B: Frequency-Dependent Relaxation (Validation)

Objective: Distinguish intrinsic ferroelectric relaxation from extrinsic Maxwell-Wagner (MW) effects.

The Maxwell-Wagner Trap

Heterogeneous interfaces (sample/electrode) create artificial relaxation peaks.

-

MW Signature:

rises typically at low frequencies (< 1 kHz) and high temperatures. -

Intrinsic Signature: Relaxation frequency follows an Arrhenius law or Vogel-Fulcher law consistent with molecular reorientation.

Equivalent Circuit Modeling

Analyze impedance data using the following logic:

Figure 2: Voigt Circuit Model. Intrinsic properties (

Validation Steps (Self-Validating System)

-

Cole-Cole Plot: Plot

vs.-

Intrinsic: Forms a semicircle.

-

MW Effect: Often appears as a large "tail" rising at the low-frequency end.

-

-

Modulus Formalism: Plot the Electric Modulus

vs. Frequency.- .

-

MW peaks are suppressed in the

plot, while bulk relaxation peaks remain visible. This is the primary test for validity.

Data Summary & Interpretation

| Parameter | Symbol | Physical Meaning in CT Complexes | Typical Value (TTF-CA) |

| Real Permittivity | Energy storage / Polarization magnitude | ~4 (Neutral), >100 (Ionic/Ferroelectric) | |

| Dielectric Loss | Energy dissipation (Heat) | < 0.01 (Insulating), > 1.0 (Conducting/MW) | |

| Relaxation Time | Dipole reorientation speed | ||

| Ionicity | Degree of charge transfer ( | jumps from ~0.3 to ~0.7 at |

References

-

Horiuchi, S., & Tokura, Y. (2008).[3][4] Organic ferroelectrics. Nature Materials, 7(5), 357–366.[3]

-

Lunkenheimer, P., & Loidl, A. (2015). Dielectric spectroscopy on organic charge-transfer salts. Journal of Physics: Condensed Matter, 27(37), 373001.

-

Okamoto, H., et al. (1991). Electric-field-induced neutral-to-ionic transition in TTF-CA crystals. Physical Review B, 43, 8224.

-

Keysight Technologies. (2020). Basics of Measuring the Dielectric Properties of Materials. Application Note.

-

Kumai, R., et al. (1999). Structural and dielectric properties of the neutral-to-ionic transition in TTF-CA. Science, 284(5420), 1645-1647.

Troubleshooting & Optimization

Optimizing solvent ratios for high-yield diamine picrate precipitation

Technical Guide: Optimizing Solvent Ratios for High-Yield Diamine Picrate Precipitation

To: Research Scientists, Process Chemists, and Drug Development Groups From: Technical Application Support (Senior Scientist Desk) Subject: Protocol Optimization for Diamine Picrate Salt Formation

Executive Safety Directive (Critical)

⚠️ DANGER: EXPLOSION HAZARD

Hydration is Mandatory: Picric acid (2,4,6-trinitrophenol) is a high-explosive when dry.[1][2][3][4] It must be stored and handled with at least 30% water content . Never allow the stock bottle to dry out.

Metal Incompatibility: Picric acid forms highly unstable, shock-sensitive salts with metals (copper, lead, zinc).[1] Do not use metal spatulas. Use only glass, Teflon, or plastic tools.

Waste Disposal: Picric acid waste must be segregated.[1][3][4] Do not pour down drains (forms explosive metal picrates in plumbing).[3]

The Chemistry of Precipitation

To optimize yield, one must understand the stoichiometry and solubility differentials. Unlike monoamines, diamines require a specific molar ratio to form the stable dipicrate salt.

-

Stoichiometry: 1 Mole Diamine : 2 Moles Picric Acid.

-

Mechanism: Acid-base neutralization. The phenolic protons of picric acid protonate the amine nitrogens, forming an ionic lattice.

-

Solubility Driver: Picrate salts are generally soluble in hot ethanol/acetone but sparingly soluble in cold water or cold ethanol. The goal is to create a solvent system that maintains solubility at boiling (

) but forces precipitation at room temperature (

Solvent System Selection & Optimization

Q: What is the optimal solvent system for diamine picrates? A: The industry "Gold Standard" is Ethanol (95%) or an Ethanol/Water gradient.

| Solvent System | Application | Pros | Cons |

| Ethanol (95%) | General Purpose | Good solubility differential; easy drying. | May not precipitate highly soluble amines. |

| Ethanol : Water (1:1) | Polar Diamines | Water acts as an anti-solvent to force precipitation. | Slower evaporation; risk of oiling out.[5][6] |

| Acetone : Ethanol | Hydrophobic Amines | High solubility for bulky amines. | High volatility; crystal formation can be too rapid (amorphous). |

| Benzene | Legacy/Specific | Used for highly non-polar amines. | Carcinogenic. Avoid unless strictly necessary. |

Q: How do I determine the exact ratio for my specific diamine? A: Do not guess. Use the Cloud Point Titration Method :

-

Dissolve the diamine in the minimum amount of hot solvent A (e.g., Ethanol).

-

Dissolve 2.1 equivalents of Picric Acid in hot solvent A.

-

Mix hot.

-

If no precipitate forms, titrate hot Solvent B (Anti-solvent, e.g., Water) dropwise until a faint turbidity (cloudiness) persists.

-

Add one drop of Solvent A to clear the solution.

-

Allow to cool slowly.

Experimental Workflow (Standardized Protocol)

The following diagram outlines the critical path for synthesis.

Figure 1: Standardized workflow for diamine picrate preparation. Note the hot filtration step to remove insoluble impurities before crystallization.

Troubleshooting Guide (FAQs)

Q: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why? A: Oiling out occurs when the precipitating phase is liquid at the temperature of separation (i.e., the oil's freezing point is lower than the solution temperature). This is common with impurities or high water content.[6]

-

Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent (Ethanol).[7] Cool very slowly (wrap the flask in a towel to insulate).

-

Mechanical Fix: Vigorous stirring or scratching the inner glass wall with a glass rod can induce nucleation.

-

Seed Crystal: If you have a previous batch, add a single crystal at the cloud point.

Q: I have low yield even after cooling to 4°C. A: The picrate is likely too soluble in your chosen solvent.

-

Action: Concentrate the mother liquor by rotary evaporation (carefully!) to half volume and re-cool.

-

Alternative: Add an anti-solvent (Water or Ether) dropwise to the cold solution until turbidity appears, then refrigerate.

Q: The crystals are colored but the melting point is broad (Impure). A: Picric acid can co-precipitate if used in large excess.

-

Fix: Recrystallize using a solvent where the picrate is soluble hot but picric acid is soluble cold (Ethanol usually works well). Wash the filter cake with cold solvent to remove free picric acid.

Decision Logic for Troubleshooting

Figure 2: Logic tree for diagnosing and resolving common crystallization failures.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for derivative preparation including picrates).

-

University of British Columbia. (2019). Working Safely with Picric Acid.[1][3][4] Safety & Risk Services. (Authoritative safety protocols for handling hydrated picric acid).

-

Mettler Toledo. (2024). Oiling Out in Crystallization. (Technical analysis of the oiling out phenomenon and thermodynamic solutions).

-

Stanford University. (2003). Derivatives Guidelines: Picrate Preparation. Chemistry 130 Course Archives. (Specific guidance on picrate derivative synthesis).

Sources

Technical Support Center: Purification of 2,4,6-Trinitrophenol and Diamine Reaction Mixtures

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2,4,6-trinitrophenol (picric acid) and its reaction mixtures with diamines. It addresses common purification challenges through a series of troubleshooting guides and frequently asked questions, emphasizing the underlying chemical principles to ensure both safety and experimental success.

Section 1: Understanding the Challenges

2,4,6-Trinitrophenol is a highly energetic and toxic compound that requires careful handling.[1][2][3] When dry, it is a shock-sensitive explosive.[1][2][3][4] Its purification and the subsequent purification of its reaction products with diamines are critical for obtaining accurate experimental results and ensuring laboratory safety. Common challenges include the removal of residual starting materials, side-products such as lower nitrated phenols (mono- and dinitrophenols), and inorganic salts from the nitration process.[5][6][7][8] Furthermore, the formation of highly sensitive picrate salts with metals necessitates specific handling and storage protocols.[1][2][3][4][9][10]

Safety First: Essential Precautions

Before commencing any experimental work, it is imperative to adhere to the following safety protocols:

-

Always work in a certified chemical fume hood. [11]

-

Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, chemical splash goggles, and disposable nitrile gloves (double-gloving is recommended).[4][11]

-

Never allow picric acid to dry out completely. It should be stored with at least 30% water by weight to remain desensitized.[3][4][9]

-

Avoid contact with metals: Picric acid can form extremely shock-sensitive picrate salts with metals such as copper, iron, lead, and zinc.[1][2][3][4][9] Use only glass or plastic containers and spatulas.[2][3]

-

Inspect storage containers regularly: Check for signs of drying or crystallization around the cap. If crystals are present, do not attempt to open the container and contact your institution's Environmental Health & Safety (EHS) department immediately.[2]

Section 2: Troubleshooting Guide for Purification

This section addresses specific issues you may encounter during the purification of 2,4,6-trinitrophenol and its reaction mixtures with diamines.

Issue 1: Crude 2,4,6-Trinitrophenol appears dark yellow or brownish instead of pale yellow.

Cause: This discoloration often indicates the presence of impurities, such as lower nitrated phenols (e.g., dinitrophenols) or tar-like byproducts from the nitration reaction.[12][13] Incomplete nitration can also lead to the presence of 3,5-dinitrosalicylic acid if salicylic acid derivatives were used as starting materials.[6]

Solution: Recrystallization

Recrystallization is a highly effective method for purifying crude picric acid. The choice of solvent is critical for achieving high purity.

Recommended Solvent Systems:

| Solvent System | Ratio (v/v) | Approximate Solvent Volume per Gram of Crude Product | Notes |

| Ethanol/Water | 1:2 | 9 mL | This mixture is effective for removing more water-soluble impurities like mono- and dinitrophenols.[5][14] |

| Hot Water | - | ~67 mL (15 g/L) | Picric acid has low solubility in cold water but is more soluble in boiling water, allowing for purification from many inorganic impurities.[12] |

| Aqueous Hydrochloric Acid | - | - | Can yield almost white crystals of picric acid.[12] |

Step-by-Step Recrystallization Protocol:

-

Dissolution: In a fume hood, dissolve the crude picric acid in the minimum amount of the chosen hot solvent system. If using hot water, be prepared for a relatively large volume. Heavy, oily droplets that are slow to dissolve should be discarded.[12]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Carefully air-dry the crystals, but do not allow them to become completely dry. Store the purified picric acid with at least 30% water.[3][4][9]

Diagram: Recrystallization Workflow

Caption: General workflow for the recrystallization of 2,4,6-trinitrophenol.

Issue 2: The reaction mixture of 2,4,6-trinitrophenol and a diamine is a complex mixture with unreacted starting materials.

Cause: The reaction between picric acid and diamines to form picrate salts or other adducts may not go to completion due to factors such as incorrect stoichiometry, insufficient reaction time, or inappropriate solvent.

Solution: Purification by Solvent Extraction or Column Chromatography

A. Solvent Extraction:

This technique is useful for separating components based on their differing solubilities in two immiscible liquid phases. For instance, diethyl ether at a controlled pH can be used to separate picric acid from dinitrophenol impurities.[15]

Step-by-Step Solvent Extraction Protocol (Example):

-

Dissolution: Dissolve the reaction mixture in a suitable solvent.

-

pH Adjustment: Adjust the pH of the aqueous solution to selectively protonate or deprotonate the components, thereby altering their solubility in the organic phase.

-

Extraction: Add an immiscible organic solvent and shake the mixture vigorously in a separatory funnel. Allow the layers to separate.

-

Separation: Drain the desired layer. Repeat the extraction process with fresh organic solvent to maximize recovery.

-

Isolation: Remove the solvent from the extracted layer (e.g., by rotary evaporation) to obtain the purified product.

B. Column Chromatography:

For more complex mixtures, column chromatography provides a higher degree of separation.[8]

Step-by-Step Column Chromatography Protocol:

-

Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica gel).

-

Mobile Phase Selection: Select a mobile phase (solvent system) that allows for good separation of the components. This is often determined empirically using Thin Layer Chromatography (TLC).[8]

-

Column Packing: Pack a chromatography column with the stationary phase.

-

Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Pass the mobile phase through the column to separate the components. Collect the fractions as they elute from the column.

-

Analysis: Analyze the collected fractions (e.g., by TLC) to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent to obtain the purified product.

Diagram: Purification Strategy for Reaction Mixtures

Sources

- 1. nj.gov [nj.gov]

- 2. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. auckland.ac.nz [auckland.ac.nz]

- 5. journal.50sea.com [journal.50sea.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. ukessays.com [ukessays.com]

- 9. Picric Acid: Guidance for Laboratories | EHS [ehs.ua.edu]

- 10. jes.or.jp [jes.or.jp]

- 11. lsuhsc.edu [lsuhsc.edu]

- 12. prepchem.com [prepchem.com]

- 13. reddit.com [reddit.com]

- 14. scribd.com [scribd.com]

- 15. Picric acid: its extraction purification from dinitrophenols and analytical applications | Matveichuk | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

Troubleshooting rapid precipitation vs slow crystallization in picrate salts

Welcome to the technical support center for picrate salt crystallization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high-quality crystalline picrate salts. Uncontrolled, rapid precipitation can lead to amorphous powders or small, impure crystals, hindering downstream applications and analysis. This resource provides in-depth troubleshooting advice, validated protocols, and the fundamental principles governing crystallization to help you achieve slow, controlled crystal growth.

Part 1: Frequently Asked Questions (FAQs) & Fundamental Principles

This section addresses the core concepts and common questions related to the crystallization of picrate salts.

Q1: My reaction produced a fine powder or an oil instead of crystals. What's the difference between precipitation and crystallization?

A: The critical difference lies in the rate of solid formation, which is governed by the level of supersaturation in your solution.[1][2][3]

-

Crystallization is a slow, ordered process occurring at low supersaturation. In this state, the rate of crystal growth dominates the rate of nucleation. Molecules have sufficient time to arrange themselves into a well-defined crystal lattice, resulting in larger, purer crystals.[2][4]

-

Precipitation is a rapid, often uncontrolled process that happens at high supersaturation. Here, nucleation (the formation of new crystal seeds) is much faster than crystal growth.[1][2] This leads to a large number of very small particles crashing out of the solution simultaneously, often trapping impurities and solvent, resulting in a fine powder or an amorphous solid.[4][5]

The key to success is to manage the supersaturation level to remain within the "metastable zone," where spontaneous nucleation is minimized, and growth on existing crystals is favored.

Caption: Relationship between supersaturation and the outcome of solid formation.

Q2: What are the primary factors that I can control to favor slow crystallization?

A: You have several experimental levers to pull to control the rate of crystallization. The most critical are:

-

Cooling Rate: Rapid cooling quickly increases supersaturation, leading to precipitation. A slow, controlled cooling process is essential for growing high-quality crystals.[2][6][7]

-

Solvent Choice: The ideal solvent will dissolve the picrate salt at a high temperature but have limited solubility at lower temperatures.[4][7] Using a solvent pair (a "good" solvent in which the salt is soluble and a "poor" solvent in which it is not) can also be a powerful technique.[8][9]

-

Concentration: Starting with a solution that is just saturated at a high temperature is crucial. If the solution is too concentrated, it will rapidly precipitate upon the slightest cooling.[5][10]

-

Agitation: Generally, crystallization should proceed without agitation. Disturbing the solution can induce secondary nucleation, leading to a larger number of smaller crystals.[11][12]

-

Purity of Starting Materials: Impurities can act as nucleation sites, promoting rapid precipitation, or they can become incorporated into the crystal lattice, disrupting growth and reducing purity.[10][13][14][15]

Q3: Can impurities from my starting amine or residual picric acid affect the outcome?

A: Absolutely. Impurities are a major cause of crystallization problems.[10][13]

-

Insoluble Impurities: These can act as nucleation sites, causing premature and rapid precipitation. It is often beneficial to perform a hot filtration to remove any insoluble material before allowing the solution to cool.[7][9]

-

Soluble Impurities: These can interfere with the crystal growth process by adsorbing onto the crystal surface, which can inhibit or alter the crystal habit.[15][16] If impurities are trapped within the growing crystal, this will lower the overall purity of your final product.[4] Unreacted picric acid or starting materials are common soluble impurities.[17][18]

Part 2: Troubleshooting Guide

Use this guide to diagnose and solve common issues encountered during picrate salt crystallization.

Caption: A troubleshooting workflow for common crystallization problems.

Detailed Troubleshooting Q&A

Q: My picrate salt precipitated instantly as a fine yellow powder upon cooling. What should I do?

A: This is a classic sign of excessive supersaturation, leading to dominant nucleation.[2][5] The solution became supersaturated too quickly for orderly crystal growth.

-

Immediate Fix: Place the flask back on the heat source. Add a small amount (5-10% of the total volume) of additional "good" solvent to the hot solution until the precipitate redissolves completely.[5]

-

Revised Cooling Protocol: Once redissolved, allow the solution to cool much more slowly. You can achieve this by:

-

Leaving the flask to cool on the benchtop, insulated with glass wool or a towel.

-

Placing the entire apparatus in a warm water bath or Dewar flask and allowing it to cool to room temperature over several hours.[6]

-

-

Long-Term Strategy: If the problem persists, your initial concentration may be too high. Start the entire process again, but use slightly more solvent to create the initial saturated solution.

Q: I have a clear solution, and no crystals have formed even after cooling in an ice bath. What went wrong?

A: Your solution is likely too dilute, meaning it has not reached a sufficient level of supersaturation for nucleation to occur.

-

Solution 1: Increase Concentration. Gently warm the solution and evaporate some of the solvent using a stream of nitrogen or by carefully boiling it off.[7] Be careful not to evaporate too much. Once you observe slight turbidity, allow it to cool slowly again.

-

Solution 2: Induce Nucleation. If the solution is supersaturated but reluctant to crystallize, you can induce nucleation.

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a nucleation site.[7]

-

Seeding: If you have a previous batch of crystals, add one or two tiny "seed" crystals to the solution. This provides a perfect template for further crystal growth.[19]

-

Q: My product separated as an oil. How can I get it to crystallize?

A: Oiling out occurs when the salt comes out of solution at a temperature above its melting point, often due to high concentrations of impurities that depress the melting point.[5]

-

Troubleshooting Steps:

-

Re-heat the solution to dissolve the oil.

-

Add more of the "good" solvent to make the solution more dilute.[5]

-

Attempt to crystallize again using a very slow cooling rate.

-

If oiling persists, consider purifying your starting materials. A charcoal treatment of the hot solution can sometimes remove impurities that cause oiling.[5]

-

Alternatively, try a different solvent system entirely, perhaps one with a lower boiling point.[7]

-

Part 3: Validated Experimental Protocols

Safety First: Handling Picric Acid and Picrates

Picric acid and its metal picrate salts are energetic materials and must be handled with extreme caution.[20][21][22] Dry picric acid is sensitive to shock, friction, and heat.[21][23]

-

ALWAYS keep picric acid wetted with at least 10% water during storage.[21][23]

-

NEVER use metal spatulas or allow contact with metal surfaces, as this can form highly sensitive metal picrates.[20][24][25] Use ceramic or plastic spatulas.

-

ALWAYS work in a chemical fume hood and wear appropriate PPE, including safety glasses, a lab coat, and double nitrile gloves.[20][24]

-

AVOID allowing solutions to evaporate to dryness, which could leave a residue of explosive dry picrate salt.

-

Inspect storage containers for signs of drying or crystal formation around the cap. If found, do not handle the container and contact your institution's safety officer immediately.[21][24]

Protocol 1: Slow Cooling Crystallization

This is the most common method and is effective for compounds that show a significant difference in solubility with temperature.

-

Solvent Selection: In a small test tube, test the solubility of your crude picrate salt in various solvents. A good solvent will dissolve the salt when hot but not at room temperature.[7][9]

-

Dissolution: Place the crude picrate salt in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask (e.g., on a steam bath or hot plate) until the salt just dissolves. Avoid adding a large excess of solvent.[4]

-

Hot Filtration (Optional): If you observe any insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could trigger premature precipitation.

-

Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. To further slow the process, you can insulate the flask.[4][6]

-

Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of crystals.[4]

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry.

Protocol 2: Solvent Diffusion (Layering) Technique

This method is excellent for sensitive compounds or when a very slow crystallization rate is desired. It relies on the slow diffusion of a "poor" solvent (anti-solvent) into a solution of the compound in a "good" solvent.[8][11]

-

Solvent System Selection: Choose a pair of miscible solvents.

-

Solvent 1 ("Good"): A solvent that readily dissolves your picrate salt.

-

Solvent 2 ("Anti-Solvent"): A solvent in which your picrate salt is insoluble. The anti-solvent should ideally be less dense than the good solvent.

-

-

Preparation: Dissolve your compound in a minimal amount of the "good" solvent in a narrow container, such as a test tube or a straight-sided vial.

-

Layering: Carefully and slowly, add the "anti-solvent" down the side of the vial so that it forms a distinct layer on top of the solution of your compound. A syringe or pipette is useful for this.

-

Incubation: Seal the vial and leave it undisturbed in a vibration-free location for several hours to days. Slow diffusion at the interface between the two solvents will gradually lower the solubility of the salt, promoting slow crystal growth.

-

Isolation: Once suitable crystals have formed, carefully remove the supernatant with a pipette and isolate the crystals.

Caption: Diagram of a solvent layering technique for slow crystallization.

Data Summary Table

The choice of solvent is critical. The following table provides properties of common solvents used in crystallization, which can help guide your selection process.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use / Notes |

| Water | 100 | 80.1 | Good for highly polar salts. Can be used in pairs with alcohols.[9] |

| Ethanol | 78 | 24.5 | A versatile, moderately polar solvent. Often used for recrystallization.[26] |

| Methanol | 65 | 32.7 | More polar than ethanol. Good for many organic salts. |

| Acetone | 56 | 20.7 | A good polar aprotic solvent, but its low boiling point can lead to rapid evaporation.[9] |

| Dichloromethane | 40 | 9.1 | A less polar solvent, often used as the "good" solvent in layering with hexane. |

| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. |

| Toluene | 111 | 2.4 | A nonpolar solvent, often used as an anti-solvent. |

| Hexane | 69 | 1.9 | A very nonpolar solvent, commonly used as an anti-solvent.[9] |

References

-

Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. Retrieved from [Link]

-

SAFE USE OF PICRIC ACID. (2025, September). Health, Safety and Wellbeing Management System. Retrieved from [Link]

-

Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Picric acid and picrate salts. (2024, November 7). Transport Canada. Retrieved from [Link]

-

Nichols, B. A. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

-

Working Safely with Picric Acid. (2019, April 29). Safety & Risk Services. Retrieved from [Link]

-

SUPERSATURATION-CONTROLLED CRYSTALLIZATION. (n.d.). LUTPub. Retrieved from [Link]

-

Mazzotti, M., et al. (2009, March 6). Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. ACS Publications. Retrieved from [Link]

-

Guidelines for the Safe Handling of Picric Acid. (2019, March 18). University of Tennessee Health Science Center. Retrieved from [Link]

-

Picric Acid Safety Guidelines. (2016, August 15). Concordia University. Retrieved from [Link]

-

Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Synthesis of picrate. (n.d.). PrepChem.com. Retrieved from [Link]

-

How to control high supersaturation to avoid high rate of nucleation and enhance growth of crystals? (2019, April 10). ResearchGate. Retrieved from [Link]

-

Synthesis and properties of alkali metal picrates. (n.d.). J-STAGE. Retrieved from [Link]

-

Synthesis and Characterisation of Triazole, Pyrimidyl, Fluoroaniline, and Nitrobenzamide Derived Picrate Salts. (2024, June 30). MDPI. Retrieved from [Link]

-

Synthesis and properties of lead picrates. (n.d.). J-STAGE. Retrieved from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

Polymorphism in S(+)Clopidogrel-Picrate: Insights from X-ray Diffraction, Vibrational Spectroscopy, Thermal Analysis, and Quantum Chemistry. (2023, December 22). MDPI. Retrieved from [Link]

-

Crystallisation Techniques. (2006, January 8). University of York. Retrieved from [Link]

-

Picrate salts with bipyridine derivatives: Intra and intermolecular aspects. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis and investigations of a series of energetic salts through the variation of amines and concentration of picrate anions. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

-

3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Impact of impurities on crystal growth. (2025, April 15). Nature. Retrieved from [Link]

-

9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

-

Solubilities and enthalpies of solution of picric acid and picrates at 298.15 K in DMF, EtOH and acetic acid. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Picric acid. (2023, September 23). Sciencemadness Wiki. Retrieved from [Link]

-

Picrate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Picrate. (n.d.). Wikipedia. Retrieved from [Link]

-

A second crystal polymorph of anilinium picrate. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Impact of impurities on crystal growth. (2025, April 15). ResearchGate. Retrieved from [Link]

-

Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace. Retrieved from [Link]

-

The Combined Effect of Ambient Conditions and Diluting Salt on the Degradation of Picric Acid: An In Situ DRIFT Study. (2022, September 1). MDPI. Retrieved from [Link]

-

What factors affect the rate of salt crystallisation? (n.d.). TutorChase. Retrieved from [Link]

-

Effect of Impurities on the Growth Kinetics of Crystals. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Crystal Growing Tips. (2015, April 28). University of Florida. Retrieved from [Link]

-

Crystallization and Precipitation. (n.d.). Fiveable. Retrieved from [Link]

-

Precipitation and Crystallization Processes. (n.d.). Retrieved from [Link]

-

Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. (n.d.). MDPI. Retrieved from [Link]

-

Difference between precipitation and crystallization. (2024, April 25). Jongia Mixing Technology. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. mt.com [mt.com]

- 3. cresp.org [cresp.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. tutorchase.com [tutorchase.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 13. canli.dicp.ac.cn [canli.dicp.ac.cn]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. jes.or.jp [jes.or.jp]

- 18. jes.or.jp [jes.or.jp]

- 19. fiveable.me [fiveable.me]

- 20. auckland.ac.nz [auckland.ac.nz]

- 21. Picric acid and picrate salts [tc.canada.ca]

- 22. uthsc.edu [uthsc.edu]

- 23. concordia.ca [concordia.ca]

- 24. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 25. Picric acid - Sciencemadness Wiki [sciencemadness.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Structural Analysis of Octane-1,8-diamine Picrate and Hexane-1,6-diamine Picrate: A Guide for Researchers

This guide provides an in-depth structural comparison of octane-1,8-diamine picrate and hexane-1,6-diamine picrate, two organic salts of interest to researchers in materials science and drug development. The differing lengths of the aliphatic diamine chains introduce subtle yet significant variations in their crystal packing, hydrogen bonding networks, and overall supramolecular architecture. Understanding these differences is crucial for the rational design of crystalline materials with tailored physicochemical properties.

Introduction: The Significance of Aliphatic Diamine Picrates

Aliphatic diamines are fundamental building blocks in supramolecular chemistry and crystal engineering. Their ability to form salts with picric acid, a strong organic acid, results in the formation of well-defined crystalline solids.[1][2] The picrate anion, with its nitro groups, is an excellent proton acceptor, facilitating the formation of robust hydrogen bonds with the ammonium cations of the protonated diamines. The length of the hydrocarbon chain in the diamine component plays a critical role in dictating the conformational flexibility and the spatial arrangement of the functional groups, thereby influencing the crystal lattice and the material's properties.[3][4][5][6]

This guide focuses on the structural nuances imparted by a two-carbon difference in the aliphatic backbone, comparing the C8 chain of octane-1,8-diamine with the C6 chain of hexane-1,6-diamine in their respective picrate salts. Such a comparison provides valuable insights into the structure-property relationships within this class of organic salts.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of both octane-1,8-diamine picrate and hexane-1,6-diamine picrate is typically achieved through a straightforward acid-base reaction in a suitable solvent, followed by crystallization.[7] The protocol described below is designed to be self-validating, with the formation of a crystalline precipitate serving as a primary indicator of a successful reaction.

Experimental Protocol: Synthesis and Crystallization

Materials:

-

Octane-1,8-diamine or Hexane-1,6-diamine

-

Picric acid (2,4,6-trinitrophenol)

-

Ethanol (95%)

-

Deionized water

Procedure:

-

Preparation of Amine Solution: Dissolve 1 mmol of the respective diamine (octane-1,8-diamine or hexane-1,6-diamine) in 10 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.

-

Preparation of Picric Acid Solution: In a separate flask, prepare a saturated solution of picric acid in 10 mL of 95% ethanol.

-

Reaction and Precipitation: Slowly add the picric acid solution to the diamine solution with constant stirring. A yellow precipitate of the diamine picrate should form immediately.[7]

-

Crystallization: Heat the mixture to boiling to dissolve the precipitate. Allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals suitable for X-ray diffraction analysis.

-

Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is chosen for its ability to dissolve both the reactants and, at elevated temperatures, the product, making it an excellent medium for crystallization.

-

Slow Cooling: This is a critical step in crystal growth. Rapid cooling often leads to the formation of polycrystalline powders, which are unsuitable for single-crystal X-ray diffraction.

Structural Comparison: A Tale of Two Chains

The primary structural distinction between octane-1,8-diamine picrate and hexane-1,6-diamine picrate arises from the conformational flexibility of the aliphatic chains. This, in turn, influences the hydrogen bonding network and the overall crystal packing.

Molecular Conformation

-

Hexane-1,6-diamine Cation: In its salts, the hexane-1,6-diammonium cation often exhibits a deviation from a fully extended planar conformation.[3][5] This is typically due to the influence of hydrogen bonding interactions within the crystal lattice.

-

Octane-1,8-diamine Cation: Similarly, the longer and more flexible octane-1,8-diammonium cation can adopt various conformations. It has been observed in both fully extended linear and gauche conformations within the same crystal structure, highlighting its adaptability to the crystalline environment.[4][6][8]

Hydrogen Bonding Network

In both structures, the primary interaction is the N-H···O hydrogen bonds between the ammonium groups of the diamine cations and the phenolic oxygen and nitro groups of the picrate anions. The intricate network of these hydrogen bonds is the cornerstone of the supramolecular assembly.[1] The longer chain of the octane-1,8-diamine may allow for more complex or layered hydrogen-bonding motifs compared to the shorter hexane-1,6-diamine.

Crystal Packing

The difference in chain length directly impacts the crystal packing. The shorter hexane-1,6-diamine picrate may favor a more compact packing arrangement. In contrast, the longer octane-1,8-diamine picrate might exhibit a layered structure, with the aliphatic chains forming hydrophobic layers interspersed with hydrophilic layers composed of the ammonium and picrate groups engaged in hydrogen bonding.[9]

Comparative Physicochemical Properties

The structural differences between the two compounds are expected to manifest in their physicochemical properties. The following table summarizes the anticipated trends based on the structural analysis.

| Property | Hexane-1,6-diamine Picrate | Octane-1,8-diamine Picrate | Rationale |

| Melting Point | Expected to be slightly higher | Expected to be slightly lower | The more compact packing in the hexane derivative may lead to stronger intermolecular forces and a higher melting point. |

| Thermal Stability | Potentially higher | Potentially lower | The thermal stability is largely dependent on the strength of the hydrogen bonding network, which may be more efficient in the C6 analogue.[10][11] |

| Solubility | Likely to be more soluble in polar solvents | Likely to be less soluble in polar solvents | The increased hydrocarbon character of the octane derivative will decrease its affinity for polar solvents. |

Characterization Techniques: A Validating Workflow

A comprehensive characterization of these materials is essential to confirm their structure and purity. The following workflow outlines the key analytical techniques and their purpose.

Experimental Workflow for Structural Characterization

Caption: A typical experimental workflow for the synthesis and characterization of diamine picrates.

Detailed Methodologies:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the characteristic functional groups and confirm salt formation.

-

Protocol: Acquire the FTIR spectrum of the crystalline sample using a KBr pellet or an ATR accessory. Look for the N-H stretching vibrations of the ammonium group and the characteristic absorptions of the picrate anion. The N-H stretching vibration is typically observed around 3400-3500 cm⁻¹, but in solids, this can be red-shifted due to hydrogen bonding.[1] The C-O stretching of the picrate ion is expected in the region of 1260-1270 cm⁻¹.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure in solution.

-

Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structures of the diamine and picrate ions.

-

-

Single-Crystal X-ray Diffraction (SC-XRD):

-

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal.

-

Protocol: A suitable single crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. This technique provides definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

-

-

Thermogravimetric Analysis (TGA):

-

Objective: To assess the thermal stability of the compounds.

-

Protocol: Heat a small amount of the sample in a controlled atmosphere (e.g., nitrogen) at a constant heating rate. The TGA curve will show the temperature at which the compound starts to decompose.[12]

-

Molecular Structures

The following diagrams illustrate the molecular structures of the octane-1,8-diammonium and hexane-1,6-diammonium cations and the picrate anion.

Caption: Molecular representations of the constituent ions.

Conclusion

The structural comparison of octane-1,8-diamine picrate and hexane-1,6-diamine picrate reveals the significant influence of the aliphatic chain length on the supramolecular assembly of these organic salts. While both compounds share the fundamental hydrogen bonding interactions between the diammonium cations and picrate anions, the conformational flexibility of the octane chain allows for more varied and potentially layered packing arrangements compared to the more constrained hexane derivative. These structural differences are anticipated to translate into distinct physicochemical properties, a hypothesis that can be systematically investigated using the characterization techniques outlined in this guide. For researchers in crystal engineering and drug development, a thorough understanding of these structure-property relationships is paramount for the design of new materials with desired performance characteristics.

References

-

Study of picrate salts with amines | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. (2022). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

-

Synthesis, characterization, spectroscopy and thermal analysis of rare earth picrate complexes with L-lysine. (2018). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Synthesis and properties of alkali metal picrates | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Spectral investigations of amino acid picrates. (2006). Semantic Scholar. Retrieved February 13, 2024, from [Link]

-

Synthesis and properties of alkali metal picrates. (n.d.). Retrieved February 13, 2024, from [Link]

-

Mass Spectra of Amine Picrates. (n.d.). The Hebrew University of Jerusalem. Retrieved February 13, 2024, from [Link]

-

Studies on Picrate. VIII. Crystal and Molecular Structures of Aromatic Amine Picrates : Aniline, N-Methylaniline, N, N-Dimethylaniline and o-, m-. (1996). J-Stage. Retrieved February 13, 2024, from [Link]

-

Another method for making hexane-1,6-diamine starts from adipic acid (hexanedioic acid). How would the synthesis be carried out?. (n.d.). Toppr. Retrieved February 13, 2024, from [Link]

-

Picrates. (2010). Retrieved February 13, 2024, from [Link]

-

hexane-1,6-diamine. (n.d.). ChemBK. Retrieved February 13, 2024, from [Link]

-

Structure of Propylenediamine Picrate. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Hexane-1,6-diammonium dinitrate. (2009). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

-

Crystal structure of octane-1,8-diaminium 4,4′-(diazene-1,2-diyl)dibenzoate monohydrate. (2018). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Hexane-1,6-diammonium dinitrate. (2009). ResearchGate. Retrieved February 13, 2024, from [Link]

-

electronic reprint Crystal structure of octane-1,8-diaminium 4,4-(diazene-1,2-diyl)dibenzoate monohydrate. (2018). IUCr Journals. Retrieved February 13, 2024, from [Link]

-

Exploring the Uncharted Territory of 1-Indanamine Derivatives: Picrate Salts and Their Potential Applications. (n.d.). Ontosight AI. Retrieved February 13, 2024, from [Link]

- Preparation method of 1,8-diamino-octane. (2011). Google Patents.

-

Crystal structure of octane-1,8-diaminium 4,4'-(diazene-1,2-di-yl)dibenzoate monohydrate. (2018). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

-

Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst. (2022). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

-

Ammonium picrate | chemical compound. (n.d.). Britannica. Retrieved February 13, 2024, from [Link]

-

One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst. (2020). ResearchGate. Retrieved February 13, 2024, from [Link]

-

octane-1,8-diamine. (n.d.). Stenutz. Retrieved February 13, 2024, from [Link]

-

hexane-1,6-diamine (CHEBI:39618). (n.d.). EMBL-EBI. Retrieved February 13, 2024, from [Link]

-

hexane-1,6-diamine. (n.d.). Stenutz. Retrieved February 13, 2024, from [Link]

-

Hexamethylenediamine. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

-

Octane-1,8-diammonium dichloride monohydrate. (2007). ResearchGate. Retrieved February 13, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Studies on Picrate. VIII. Crystal and Molecular Structures of Aromatic Amine Picrates : Aniline, N-Methylaniline, N, N-Dimethylaniline and o-, m- and p-Phenylenediamine Picrates [jstage.jst.go.jp]

- 3. Hexane-1,6-diammonium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of octane-1,8-diaminium 4,4'-(diazene-1,2-di-yl)dibenzoate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detachment and indentify of organic compound [kimiagar2010.blogspot.com]

- 8. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comparative Guide to Validating Proton Transfer: The Power of Hirshfeld Surface Analysis

For researchers, scientists, and drug development professionals, unequivocally determining the location of a proton in a crystal structure is paramount. It dictates the fundamental nature of intermolecular interactions, influencing critical properties like solubility, stability, and bioavailability. While traditional crystallographic techniques provide a foundational understanding, Hirshfeld surface analysis has emerged as a powerful and visually intuitive tool for validating proton transfer events with a high degree of confidence.

This guide provides an in-depth comparison of Hirshfeld surface analysis with other methods, offering supporting experimental insights and a clear, step-by-step workflow for its application. As Senior Application Scientists, our goal is to not only present a protocol but to explain the "why" behind each step, ensuring a robust and self-validating approach to your research.

The Challenge: Pinpointing the Proton

Identifying whether a hydrogen atom is covalently bonded to a donor atom or has been transferred to an acceptor atom, forming an ionic pair, can be a significant challenge. Traditional X-ray diffraction techniques can be ambiguous, especially when dealing with weak hydrogen bonds or when the proton is located between two electronegative atoms. This ambiguity can have profound implications, particularly in the pharmaceutical industry, where the distinction between a co-crystal and a salt is a critical regulatory and intellectual property consideration.[1]

Hirshfeld Surface Analysis: A Window into Intermolecular Interactions

Hirshfeld surface analysis offers a unique and powerful solution to this challenge. It provides a visual and quantitative method for exploring intermolecular interactions within a crystal lattice.[2] The Hirshfeld surface itself is a three-dimensional boundary that partitions the space in a crystal into regions belonging to individual molecules.[3] By mapping various properties onto this surface, we can gain unprecedented insights into the nature and strength of intermolecular contacts.

Key Concepts in Hirshfeld Surface Analysis:

-

d_norm (Normalized Contact Distance): This is a key parameter mapped onto the Hirshfeld surface. It is derived from d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms.[4][5]

-

Red spots (d_norm < 0): Indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, suggesting strong interactions like hydrogen bonds.[4][6]

-

White areas (d_norm = 0): Represent contacts at the van der Waals separation.[4][6]

-

Blue regions (d_norm > 0): Signify contacts that are longer than the van der Waals radii.[4][6]

-

-

Fingerprint Plots: These are two-dimensional histograms that summarize the intermolecular contacts over the entire Hirshfeld surface.[7] They plot d_i against d_e, providing a unique "fingerprint" for each crystal structure.[7] Specific patterns and features within the fingerprint plot can be correlated with different types of intermolecular interactions.[7][8] For instance, sharp, distinct spikes often correspond to strong, directional interactions like hydrogen bonds.

A Comparative Look: Hirshfeld vs. Other Techniques

To truly appreciate the value of Hirshfeld surface analysis, it's essential to compare it with other methods used to probe proton transfer.

| Technique | Advantages | Limitations |

| Single-Crystal X-ray Diffraction (XRD) | Provides fundamental atomic coordinates and bond lengths. | Can be ambiguous in locating hydrogen atoms, especially in the presence of heavy atoms or disorder.[9] |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Highly sensitive to the local chemical environment of nuclei, providing clear evidence of protonation states.[9] | Can be complex to interpret and may require isotopic labeling. |

| X-ray Photoelectron Spectroscopy (XPS) | Can distinguish between hydrogen-bonded and protonated species by probing core-level binding energies.[1][9] | Surface-sensitive technique; may not be representative of the bulk crystal. |

| Hirshfeld Surface Analysis | Visually intuitive, provides a comprehensive overview of all intermolecular interactions, and can be readily performed using crystallographic data.[4][10] | Primarily a visualization and analysis tool based on the input crystal structure; does not independently determine proton positions.[5] |

Validating Proton Transfer: A Step-by-Step Workflow using Hirshfeld Surface Analysis

The following protocol outlines a self-validating workflow for using Hirshfeld surface analysis to confirm proton transfer. This process leverages the freely available software, CrystalExplorer.[11][12][13]

Experimental and Computational Workflow

Caption: Workflow for validating proton transfer using Hirshfeld surface analysis.

Detailed Protocol:

-

Obtain High-Quality Single-Crystal X-ray Data: The accuracy of Hirshfeld surface analysis is fundamentally dependent on the quality of the input crystallographic data. High-resolution data is crucial for the precise location of all atoms, including hydrogens.

-

Refine Crystal Structure: Careful refinement of the crystal structure is essential. Special attention should be paid to the positions of hydrogen atoms. If possible, locating hydrogen atoms from the difference Fourier map is preferred.

-

Generate Crystallographic Information File (CIF): The refined crystal structure should be saved in the CIF format, which is the standard input for CrystalExplorer.[10]

-

Import CIF into CrystalExplorer: Open the CIF file in the CrystalExplorer software.[14][15]

-

Generate Hirshfeld Surface and Map d_norm:

-

Select the molecule of interest.

-

From the "Surfaces" menu, generate the Hirshfeld surface.

-

Map the d_norm property onto the surface. This will generate a color-coded surface where red spots highlight close contacts.[4]

-

-

Generate 2D Fingerprint Plots:

-

With the Hirshfeld surface generated, navigate to the "Fingerprint" tab.

-

This will display the 2D fingerprint plot, a powerful visualization of all intermolecular interactions.[7]

-

-

Analyze d_norm Surface: Visually inspect the d_norm surface. In a proton transfer scenario, you would expect to see a prominent red spot between the protonated acceptor atom (e.g., N+) and the deprotonated donor atom (e.g., O-).[16] The intensity and size of the red spot provide a qualitative measure of the interaction strength.[4]

-

Analyze Fingerprint Plot: Examine the overall fingerprint plot. The presence of sharp, well-defined "spikes" is characteristic of strong, directional interactions like N+-H···O- hydrogen bonds. The positions of these spikes on the plot (the d_i and d_e values) correspond to the distances of these close contacts.

-

Decompose Fingerprint Plot: A key feature of CrystalExplorer is the ability to "decompose" the fingerprint plot into contributions from specific atom pairs (e.g., N···H, O···H).[17] This allows for a quantitative analysis of the intermolecular interactions. For a proton transfer complex, a significant percentage of the Hirshfeld surface should be attributed to the N···H and O···H contacts.

-

Compare with Alternative Scenarios: To build a robust case for proton transfer, it is often insightful to model the alternative scenario (i.e., the neutral, non-proton-transferred state). By comparing the theoretical Hirshfeld surface and fingerprint plot of the neutral form with the experimental data, the differences can provide compelling evidence for the occurrence of proton transfer.

Case Study: Differentiating a Salt from a Co-crystal

Consider a complex formed between a carboxylic acid and an amine. The critical question is whether the acidic proton has transferred to the amine, forming a salt (R-COO- H3N+-R'), or remains with the carboxylic acid, forming a co-crystal (R-COOH···H2N-R').

| Feature | Salt (Proton Transfer) | Co-crystal (No Proton Transfer) |

| d_norm Surface | Intense red spot between the carboxylate oxygen and the ammonium hydrogen. | Weaker red or white region between the carboxylic acid hydrogen and the amine nitrogen. |

| Fingerprint Plot | Sharp, prominent spikes corresponding to the N+-H···O- interaction. | Broader, less defined features for the O-H···N interaction. |

| Decomposed Fingerprint | High percentage contribution from O···H and N···H contacts. | Lower percentage contribution from O···H and N···H contacts, with a more significant contribution from other interactions. |

Logical Framework for Interpretation

Caption: Logical flow for interpreting Hirshfeld surface analysis results for proton transfer.

Conclusion

Hirshfeld surface analysis provides a visually rich and quantitatively informative method for validating proton transfer in molecular crystals.[4][10] Its ability to provide a holistic view of intermolecular interactions makes it an invaluable tool for researchers in solid-state chemistry and drug development. By following a systematic and self-validating workflow, scientists can confidently characterize the nature of their crystalline materials, leading to a deeper understanding of their properties and behavior. While no single technique is infallible, the integration of Hirshfeld surface analysis into the standard characterization toolkit offers a significant step forward in the unambiguous determination of proton transfer events.

References

-

Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54, 1006–1011. [Link]

-

CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - IUCr Journals. (n.d.). Retrieved February 17, 2026, from [Link]

-

Crystallographic and online spectral evidence for role of conformational change and conserved water in cytochrome oxidase proton pump - PubMed Central. (n.d.). Retrieved February 17, 2026, from [Link]

-

Crystallographic and online spectral evidence for role of conformational change and conserved water in cytochrome oxidase proton pump - PubMed. (n.d.). Retrieved February 17, 2026, from [Link]

-

Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. (n.d.). Retrieved February 17, 2026, from [Link]

-

CrystalExplorer - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - Semantic Scholar. (n.d.). Retrieved February 17, 2026, from [Link]

-

Hirshfeld Surface Analysis by using Crystal Explorer - YouTube. (2015, June 29). Retrieved February 17, 2026, from [Link]

-

The Hirshfeld Surface - CrystalExplorer. (n.d.). Retrieved February 17, 2026, from [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Evidence for proton transfer in the rate-limiting step of a fast-cleaving Varkud satellite ribozyme | PNAS. (n.d.). Retrieved February 17, 2026, from [Link]

-

Proton transfer and hydrogen bonding in the organic solid state: A combined XRD/XPS/ssNMR study of 17 organic acid-base complexes - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

How to Create Hirshfeld Surface Using Crystal Explorer - YouTube. (2025, February 4). Retrieved February 17, 2026, from [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets - MDPI. (n.d.). Retrieved February 17, 2026, from [Link]

-

Core level spectroscopies locate hydrogen in the proton transfer pathway – identifying quasi-symmetrical hydrogen bonds in the solid state - RSC Publishing. (n.d.). Retrieved February 17, 2026, from [Link]

-

Crystal structure, Hirshfeld surface analysis and computational study of a rhodamine B–salicylaldehyde Schiff base derivative - PMC - PubMed Central. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) - MDPI. (n.d.). Retrieved February 17, 2026, from [Link]

-

Fingerprint Plots - CrystalExplorer. (n.d.). Retrieved February 17, 2026, from [Link]

-

Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (n.d.). Retrieved February 17, 2026, from [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scientific Research Publishing. (n.d.). Retrieved February 17, 2026, from [Link]

-

Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor | ACS Omega. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component | ACS Omega. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate - MDPI. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

- 1. Core level spectroscopies locate hydrogen in the proton transfer pathway – identifying quasi-symmetrical hydrogen bonds in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05677G [pubs.rsc.org]

- 2. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 3. crystalexplorer.net [crystalexplorer.net]